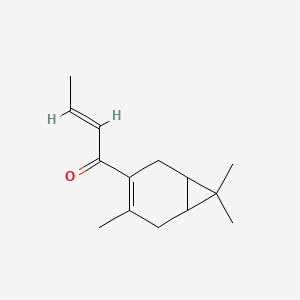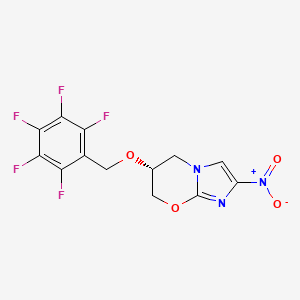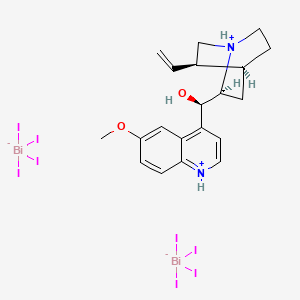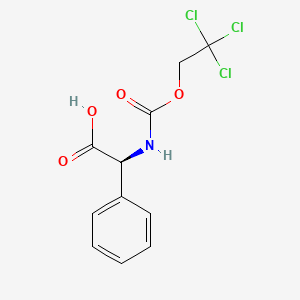
1-(4,7,7-Trimethylbicyclo(4.1.0)hept-3-en-3-yl)-2-buten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,7,7-Trimethylbicyclo(410)hept-3-en-3-yl)-2-buten-1-one is an organic compound with a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,7,7-Trimethylbicyclo(4.1.0)hept-3-en-3-yl)-2-buten-1-one typically involves the reaction of 3,7,7-trimethylbicyclo[4.1.0]hept-3-ene with butenone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4,7,7-Trimethylbicyclo(4.1.0)hept-3-en-3-yl)-2-buten-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Applications De Recherche Scientifique
1-(4,7,7-Trimethylbicyclo(4.1.0)hept-3-en-3-yl)-2-buten-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4,7,7-Trimethylbicyclo(4.1.0)hept-3-en-3-yl)-2-buten-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene: A related compound with a similar bicyclic structure.
2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl trimethoxysilane: Another compound with a bicyclic structure, used as a coupling agent in various applications.
Uniqueness
1-(4,7,7-Trimethylbicyclo(4.1.0)hept-3-en-3-yl)-2-buten-1-one is unique due to its specific combination of a bicyclic structure and a butenone moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
93942-51-9 |
|---|---|
Formule moléculaire |
C14H20O |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
(E)-1-(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-3-enyl)but-2-en-1-one |
InChI |
InChI=1S/C14H20O/c1-5-6-13(15)10-8-12-11(7-9(10)2)14(12,3)4/h5-6,11-12H,7-8H2,1-4H3/b6-5+ |
Clé InChI |
VRAUAPMNLFSVNI-AATRIKPKSA-N |
SMILES isomérique |
C/C=C/C(=O)C1=C(CC2C(C1)C2(C)C)C |
SMILES canonique |
CC=CC(=O)C1=C(CC2C(C1)C2(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide](/img/structure/B12689243.png)











![(1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane](/img/structure/B12689316.png)

